molecular formula C19H25N3O4S B12638542 Benzenesulfonamide, 4-methoxy-N-[4-(methoxymethyl)phenyl]-3-(1-piperazinyl)-

Benzenesulfonamide, 4-methoxy-N-[4-(methoxymethyl)phenyl]-3-(1-piperazinyl)-

Cat. No.: B12638542
M. Wt: 391.5 g/mol
InChI Key: WUZHRNQRXOPBCA-UHFFFAOYSA-N
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Description

Benzenesulfonamide, 4-methoxy-N-[4-(methoxymethyl)phenyl]-3-(1-piperazinyl)- is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzenesulfonamide core substituted with methoxy and piperazinyl groups. Its molecular formula is C19H26N2O4S.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, 4-methoxy-N-[4-(methoxymethyl)phenyl]-3-(1-piperazinyl)- typically involves multiple steps, starting with the preparation of the benzenesulfonamide core. This core is then functionalized with methoxy and piperazinyl groups through a series of reactions, including nucleophilic substitution and condensation reactions. Common reagents used in these reactions include methoxybenzene, piperazine, and sulfonyl chloride. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures high yield and purity of the final product. Industrial production also emphasizes the use of environmentally friendly solvents and reagents to minimize waste and reduce the environmental impact.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, 4-methoxy-N-[4-(methoxymethyl)phenyl]-3-(1-piperazinyl)- undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of nitro groups results in amines. Electrophilic substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of derivatives.

Scientific Research Applications

Benzenesulfonamide, 4-methoxy-N-[4-(methoxymethyl)phenyl]-3-(1-piperazinyl)- has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of Benzenesulfonamide, 4-methoxy-N-[4-(methoxymethyl)phenyl]-3-(1-piperazinyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The piperazinyl group can also interact with neurotransmitter receptors, potentially affecting neurological pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonamide, 4-methyl-: This compound has a similar benzenesulfonamide core but with a methyl group instead of a methoxy group.

    Benzenesulfonamide, 4-methoxy-N-phenyl-: This compound is similar but lacks the piperazinyl group.

    4-Methyl-N-(5-(((4-methylphenyl)sulfonyl)amino)-1-naphthyl)benzenesulfonamide: This compound has a more complex structure with additional aromatic rings.

Uniqueness

Benzenesulfonamide, 4-methoxy-N-[4-(methoxymethyl)phenyl]-3-(1-piperazinyl)- is unique due to the presence of both methoxy and piperazinyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H25N3O4S

Molecular Weight

391.5 g/mol

IUPAC Name

4-methoxy-N-[4-(methoxymethyl)phenyl]-3-piperazin-1-ylbenzenesulfonamide

InChI

InChI=1S/C19H25N3O4S/c1-25-14-15-3-5-16(6-4-15)21-27(23,24)17-7-8-19(26-2)18(13-17)22-11-9-20-10-12-22/h3-8,13,20-21H,9-12,14H2,1-2H3

InChI Key

WUZHRNQRXOPBCA-UHFFFAOYSA-N

Canonical SMILES

COCC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)N3CCNCC3

Origin of Product

United States

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